![molecular formula C10H15N5O3 B12357048 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one](/img/structure/B12357048.png)
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves the alkylation of 2-amino-6-chloropurine with protected bromides derived from appropriately substituted partially protected alcohols. Subsequent hydrolysis and deprotection afford the required 9-substituted guanines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation and deprotection techniques, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the imino group.
Substitution: Nucleophilic substitution reactions can occur at the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the purine ring .
Wissenschaftliche Forschungsanwendungen
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other antiviral compounds.
Biology: Employed in studies involving viral replication and inhibition.
Medicine: Applied in the treatment of HSV infections, particularly in topical formulations for cold sores.
Industry: Utilized in the production of antiviral medications.
Wirkmechanismus
The mechanism of action of 9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one involves its conversion to penciclovir triphosphate within virally infected cells. This active form inhibits viral DNA polymerase, impairing the virus’s ability to replicate. The selectivity of the compound is due to its higher affinity for viral thymidine kinase compared to cellular kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: Another guanine analogue with antiviral properties, used for similar indications.
Ganciclovir: A nucleoside analogue used to treat cytomegalovirus infections.
Famciclovir: A prodrug of penciclovir with improved oral bioavailability
Uniqueness
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one is unique due to its longer intracellular half-life compared to acyclovir, resulting in prolonged antiviral activity. Additionally, its selective inhibition of viral DNA polymerase makes it highly effective with minimal cytotoxicity to healthy cells .
Eigenschaften
Molekularformel |
C10H15N5O3 |
|---|---|
Molekulargewicht |
253.26 g/mol |
IUPAC-Name |
9-[4-hydroxy-3-(hydroxymethyl)butyl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-7,16-17H,1-4H2,(H2,11,14,18) |
InChI-Schlüssel |
SOEMYHRIHBGNGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


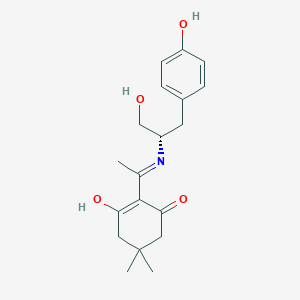
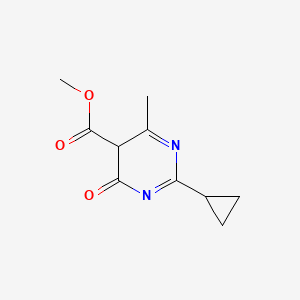
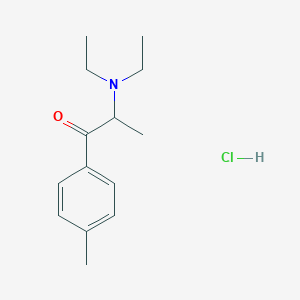
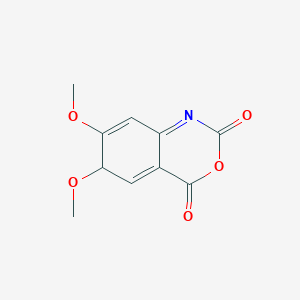
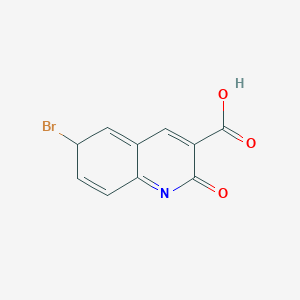

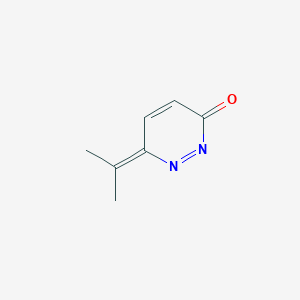
![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
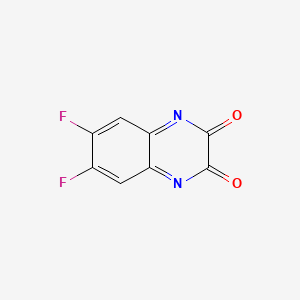

![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12357060.png)
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B12357071.png)
